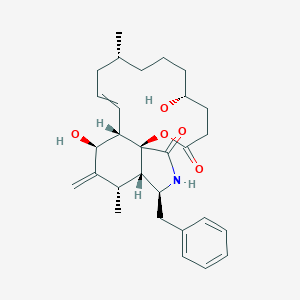

dihydrocytochalasin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cytochalasin H2B is a member of the cytochalasin family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . Cytochalasins are known for their ability to disrupt actin filament networks in eukaryotic cells, leading to various biological effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cytochalasins typically involves complex organic reactions. One common method is the intramolecular Diels-Alder reaction, which helps build both the isoindolone and macrocycle moieties in a single step . This reaction requires specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: Industrial production of cytochalasins often involves fermentation processes using fungal strains known to produce these compounds. The fungi are cultured under specific conditions to maximize the yield of cytochalasins, which are then extracted and purified using various chromatographic techniques .

化学反应分析

Types of Reactions: Cytochalasin H2B undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

Biological Effects

Research has demonstrated that H2CB induces several notable biological effects:

- Inhibition of Sugar Uptake : While H2CB does not directly inhibit sugar uptake in BALB/c 3T3 cells, it competes with cytochalasin B for binding sites associated with cell motility and morphology .

- Morphological Changes : At varying concentrations, H2CB can cause significant changes in cell morphology, including zeiosis (cell elongation) and arborization (branching), indicative of its potency in manipulating cytoskeletal structures .

Research Applications

This compound has been utilized in various research contexts:

- Cell Cycle Studies : H2CB has been instrumental in studying the regulation of the cell cycle, particularly its effects on cytokinesis and interphase progression. For instance, it has been shown to induce binucleation in cells by inhibiting cytokinesis without affecting subsequent mitotic entry .

- Cancer Research : The compound is used to explore mechanisms of tumor cell migration and invasion by disrupting actin dynamics. Studies have indicated that H2CB can affect the migration speed of cancer cells under specific conditions .

- Neurobiology : In neurobiological studies, H2CB has been implicated in understanding neuronal behavior and interactions with other cell types, such as glial cells, which can influence tumor microenvironments .

Comparative Potency

Comparative studies have shown that while H2CB is less potent than cytochalasin B (CB), it exhibits similar biological effects on cell morphology and motility. Cytochalasin D (CD) is noted to be significantly more potent than both H2CB and CB in inducing morphological changes in cells .

Table 1: Summary of Key Findings on this compound

作用机制

Cytochalasin H2B exerts its effects primarily by binding to actin filaments, thereby disrupting their polymerization and leading to the inhibition of various cellular processes. This disruption affects cell motility, division, and morphology. The compound also induces G2/M cell cycle arrest and inhibits cytokinesis .

相似化合物的比较

- Cytochalasin A

- Cytochalasin B

- Cytochalasin D

- Cytochalasin E

Comparison: Cytochalasin H2B is unique due to its specific structural features and bioactivities. While other cytochalasins also disrupt actin filaments, Cytochalasin H2B has distinct effects on cell motility and division, making it particularly valuable in research focused on these processes .

属性

CAS 编号 |

39156-67-7 |

|---|---|

分子式 |

C29H39NO5 |

分子量 |

481.6 g/mol |

IUPAC 名称 |

(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione |

InChI |

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1 |

InChI 键 |

WIULKAASLBZREV-GGNVLZNYSA-N |

SMILES |

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

手性 SMILES |

CC1CCCC(CCC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

规范 SMILES |

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

Key on ui other cas no. |

39156-67-7 |

Pictograms |

Acute Toxic; Health Hazard |

同义词 |

dihydrocytochalasin B dihydrocytochalasin C dihydrocytochalasin D |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。